molecular formula C19H18N4O3 B2546574 N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 898462-17-4

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2546574
CAS No.: 898462-17-4
M. Wt: 350.378
InChI Key: WGYYASPAVOOLOW-UHFFFAOYSA-N
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Description

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a structurally complex heterocyclic compound featuring a tricyclic azatricyclo core fused with a pyridinylmethyl-substituted ethanediamide moiety.

Properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-16-4-3-13-8-15(9-14-5-7-23(16)17(13)14)22-19(26)18(25)21-11-12-2-1-6-20-10-12/h1-2,6,8-10H,3-5,7,11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYYASPAVOOLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Oxo Group: The oxo group at the 11th position is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups.

    Formation of the Ethanediamide Linkage: The ethanediamide linkage is formed through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the functional groups present.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its potential binding affinity and specificity.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The azatricyclo core of the compound distinguishes it from simpler bicyclic or monocyclic analogues. For example:

  • N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide (): Shares the azatricyclo backbone but differs in substituents (ethyl vs. pyridinylmethyl) and oxidation state (2-oxo vs. 11-oxo). This variation likely alters solubility and target affinity.
  • Cyano-acetamide derivatives (): Compounds like 2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k) or N-Benzyl-2-cyano-acetamide (3d) lack the tricyclic system but retain the ethanediamide motif.

Pharmacokinetic and Bioactivity Profiles

While explicit data for the target compound are absent, inferences can be drawn from related molecules:

  • Bioactivity : The pyridinylmethyl group may enhance binding to kinase or protease targets, as seen in pyridine-containing inhibitors (e.g., kinase inhibitors in oncology). In contrast, nitro-phenyl or methoxy-benzyl substituents (e.g., compounds 3g, 3h in ) are associated with antimicrobial or anti-inflammatory activity .
  • Solubility and Permeability: The tricyclic core likely reduces aqueous solubility compared to monocyclic analogues. However, the pyridinyl group may mitigate this through hydrogen-bonding interactions.

Data Table: Key Structural and Functional Differences

Compound Name Core Structure Substituents Potential Bioactivity Reference
N-{11-oxo-1-azatricyclo[...]ethanediamide (Target) Azatricyclo[6.3.1.0⁴,¹²] Pyridin-3-ylmethyl Kinase inhibition (inferred) N/A
N-Ethyl-N'-{2-oxo-1-azatricyclo[...]ethanediamide () Azatricyclo[6.3.1.0⁴,¹²] Ethyl Undisclosed
2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k, ) Monocyclic 5-Methyl-pyridin-3-yl Antimicrobial
N-Benzyl-2-cyano-acetamide (3d, ) Monocyclic Benzyl Anti-inflammatory

Biological Activity

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide (CAS Number: 898435-85-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Structural Characteristics

The compound features a tricyclic core structure with an oxo group at position 11 and an ethanediamide moiety. Its molecular formula is C22H23N3O3, with a molecular weight of approximately 377.4 g/mol. The presence of nitrogen in its structure classifies it as an azatricyclo compound, which is significant for its biological interactions.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors due to its structural features. Research indicates that compounds with similar structures may modulate neurotransmitter systems or act as enzyme inhibitors, suggesting that this compound could influence pathways related to various diseases.

Anticancer Properties

Studies have indicated that compounds within the azatricyclo class exhibit anticancer properties. For instance, research focusing on similar tricyclic structures demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The specific binding affinity to cancer-related targets remains an area for further investigation.

Antimicrobial Effects

Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Neuropharmacological Activity

Research into the neuropharmacological effects of similar compounds suggests that they may influence neurotransmitter metabolism and signaling pathways associated with psychiatric disorders. This compound's potential as a therapeutic agent in treating conditions such as depression or anxiety warrants further exploration.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of azatricyclo compounds on human cancer cell lines, revealing IC50 values in the micromolar range for several derivatives similar to N-{11-oxo...} .
  • Antimicrobial Screening : Another research article explored the antimicrobial efficacy of azatricyclo compounds against Gram-positive and Gram-negative bacteria, where derivatives showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuropharmacological Evaluation : A recent study investigated the effects of structurally related compounds on serotonin and dopamine receptor activity, finding modulation effects that suggest potential applications in neuropharmacology .

Data Summary

Property Value
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
CAS Number898435-85-3
Potential ApplicationsAnticancer, Antimicrobial, Neuropharmacological

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